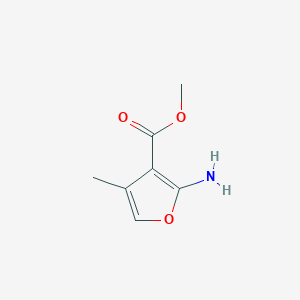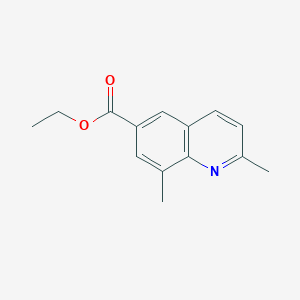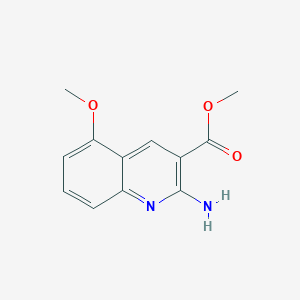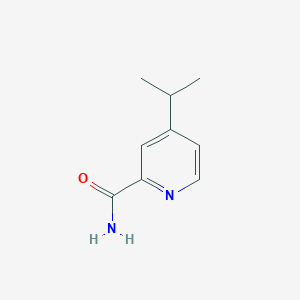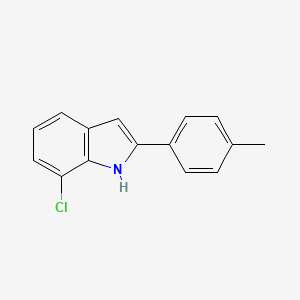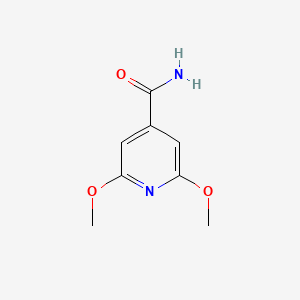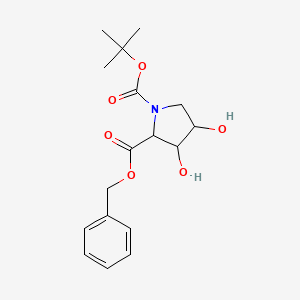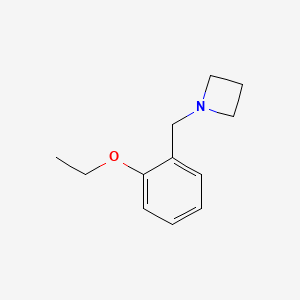![molecular formula C12H9N3 B13671898 Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
Benzo[g]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazolin-4-amine typically involves the cyclization of o-aminobenzamides with various reagents. One common method is the copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion . This method is efficient and can be scaled up to gram quantities, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Benzo[g]quinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in copper-catalyzed radical methylation/sp3C-H amination/oxidation reactions to form quinazolinones .
Common Reagents and Conditions: Common reagents used in these reactions include copper(II) acetate, dicumyl peroxide, and various amines. The reactions often require mild bases and proceed well under ambient conditions .
Major Products: The major products formed from these reactions include substituted quinazolinones, which have significant biological activities .
Scientific Research Applications
Benzo[g]quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing various heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound derivatives have been studied for their antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, it has shown promise as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of Benzo[g]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit tyrosine kinases by competing with ATP for binding, thereby suppressing autophosphorylation and downstream signaling . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include quinazolinone derivatives such as 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one and 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one .
Uniqueness: Benzo[g]quinazolin-4-amine is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-12-10-5-8-3-1-2-4-9(8)6-11(10)14-7-15-12/h1-7H,(H2,13,14,15) |
InChI Key |
KKRYHFRCHYNPSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


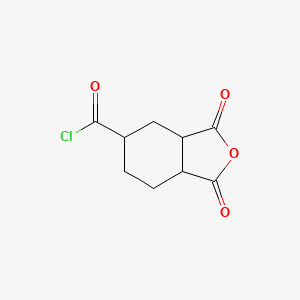
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)

